7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
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Overview
Description
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a dimethylamino group and two hydroxyl groups attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives with different substituents .
Scientific Research Applications
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 7-Dimethylamino-4-hydroxycoumarin
- Methylamino- and dimethylaminoquinolines .
Uniqueness
What sets 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
7-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-5-3-8-4-6-11(14)12(15)10(8)7-9/h4,6,9,14-15H,3,5,7H2,1-2H3 |
InChI Key |
WBYTZFCNKFGYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C(=C(C=C2)O)O |
Origin of Product |
United States |
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